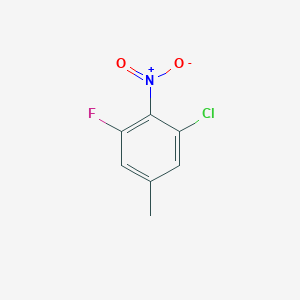

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-fluoro-5-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOIPAPHOLXTAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene physicochemical properties

Technical Monograph: 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

CAS: 1805526-89-9 | Molecular Formula: C₇H₅ClFNO₂ | Molecular Weight: 189.57 g/mol [1]

Molecular Architecture & Physicochemical Profile

This compound represents a highly functionalized benzene scaffold, characterized by a "crowded" substitution pattern. The nitro group at position 2 is sterically encumbered, sandwiched between a chlorine atom (position 1) and a fluorine atom (position 3). This specific architecture—a 1,2,3-trisubstituted motif —imparts unique electronic and steric properties critical for high-precision medicinal chemistry.

Physicochemical Data Table

| Property | Value (Experimental/Predicted) | Technical Significance |

| Physical State | Low-melting solid or semi-solid oil | Handling requires mild heating for transfer; prone to supercooling. |

| Boiling Point | ~255–260 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification. |

| LogP (Predicted) | 2.6 ± 0.3 | Moderate lipophilicity; suitable for CNS-active drug scaffolds. |

| pKa (Conjugate Acid) | -4.5 (Nitro group protonation) | Extremely weak base; remains neutral under physiological conditions. |

| Density | 1.42 ± 0.1 g/cm³ | Significantly denser than water; facilitates phase separation in aqueous workups. |

| Topological Polar Surface Area | 45.8 Ų | Favorable for membrane permeability (Rule of 5 compliant). |

Structural Insight (The "Buttressing Effect"): The steric pressure from the flanking chloro and fluoro substituents forces the nitro group to rotate out of the aromatic plane. This de-conjugation slightly reduces the electron-withdrawing resonance effect of the nitro group but enhances the solubility profile by disrupting crystal lattice packing energy.

Synthetic Routes & Process Chemistry

The synthesis of 1-chloro-3-fluoro-5-methyl-2-nitrobenzene is a challenge in regiocontrol. The primary route involves the nitration of 3-chloro-5-fluorotoluene .

Mechanism: Electrophilic Aromatic Substitution (Nitration)

The precursor, 3-chloro-5-fluorotoluene, has three directing groups:

-

Methyl (C5): Activates ortho/para (Positions 2, 4, 6).

-

Chlorine (C1) & Fluorine (C3): Deactivate ortho/para but direct ortho/para.

Regioselectivity Challenge:

-

Position 2 (Target): Para to Methyl, Ortho to Cl, Ortho to F. (Most activated electronically, but sterically hindered).

-

Positions 4 & 6: Ortho to Methyl, Ortho to one Halogen. (Less hindered).

To favor Position 2, the reaction relies on the strong para-activating influence of the methyl group overcoming the steric penalty.

DOT Diagram: Synthesis Workflow

Caption: Nitration pathway highlighting the critical purification step required to isolate the sterically hindered 2-nitro isomer.

Reactivity & Functionalization (Application Science)

For drug development, this molecule is a "linchpin" scaffold. Its value lies in the differential reactivity of the halogens.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at C2 activates the adjacent halogens (C1-Cl and C3-F) toward nucleophilic attack.

-

Selectivity Rule: Fluorine is a superior leaving group to Chlorine in SNAr reactions (due to the high electronegativity of F stabilizing the transition state Meisenheimer complex).

-

Outcome: Nucleophiles (amines, thiols, alkoxides) will selectively displace the Fluorine at C3 , leaving the Chlorine at C1 intact for subsequent coupling (e.g., Suzuki-Miyaura).

DOT Diagram: Reactivity Map

Caption: Divergent synthesis pathways. Green path indicates the selective displacement of Fluorine, a key strategy in kinase inhibitor synthesis.

Experimental Protocol: Selective SNAr Displacement

Objective: Selective substitution of the C3-Fluorine with a primary amine (R-NH₂).

Reagents:

-

Substrate: 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene (1.0 eq)

-

Nucleophile: Morpholine or Aniline derivative (1.1 eq)

-

Base: DIPEA (Diisopropylethylamine) (2.0 eq)

-

Solvent: DMSO or NMP (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate in anhydrous DMSO (0.5 M concentration). The high polarity of DMSO stabilizes the Meisenheimer intermediate.

-

Addition: Add DIPEA followed by the amine nucleophile dropwise at room temperature.

-

Reaction: Heat the mixture to 60–80 °C .

-

Note: Monitor by LC-MS. You will observe the disappearance of the parent peak (M+) and appearance of the product (M+ -F +Nu).

-

Critical Control: Do not overheat (>100°C), or the Chlorine at C1 may also begin to react, leading to bis-substitution impurities.

-

-

Workup: Pour the reaction mixture into crushed ice/water. The product typically precipitates due to the "LogP effect" (organic product is less soluble in water than DMSO).

-

Purification: Filter the solid and wash with water to remove residual DMSO. Recrystallize from Ethanol/Water if necessary.

Handling & Safety (SDS Summary)

-

Hazards:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at room temperature. Protect from light to prevent slow denitration or oxidation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1805526-89-9. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms.

- Smith, M. B.March's Advanced Organic Chemistry.

Sources

Safety Data Sheet (SDS) for 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

An In-Depth Technical Guide to the Safe Handling of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of the safety considerations, handling protocols, and emergency procedures for 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene (CAS No. 1805526-89-9). Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the causal reasoning behind safety protocols, grounded in the chemical's intrinsic properties and toxicological profile.

Core Chemical Identity and Hazard Profile

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene is a substituted aromatic compound. Its structure, featuring a nitro group, a chlorine atom, and a fluorine atom on a toluene backbone, dictates its reactivity and toxicological properties. The presence of these functional groups necessitates a stringent approach to handling and containment.

The primary risk associated with this compound is acute toxicity upon exposure through multiple routes, as well as significant irritation to the skin and eyes.[1][2][3][4] The Globally Harmonized System (GHS) provides a clear, internationally recognized framework for understanding these risks.

Table 1: Chemical Identification

| Identifier | Value | Source |

| IUPAC Name | 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene | N/A |

| CAS Number | 1805526-89-9 | [1] |

| Molecular Formula | C7H5ClFNO2 | [1][5] |

| Molecular Weight | 189.57 g/mol | [1][4][5] |

Table 2: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][2][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][4] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2][3][4] |

Note: Classifications are based on the specific target molecule and closely related structural analogs.

The "Warning" signal word associated with this profile underscores the need for caution.[1][2] The nitroaromatic functionality, in particular, is a well-documented toxicophore. These compounds can interfere with cellular respiration and may lead to conditions such as methemoglobinemia, where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[6] This potential for systemic effects, even from seemingly localized exposure, is the primary driver for mandating the use of comprehensive personal protective equipment (PPE).

Proactive Exposure Control & Personal Protection

The cornerstone of safe handling is a multi-layered approach to preventing chemical exposure. This involves a combination of engineering controls and a robust personal protective equipment strategy.

Engineering Controls: The First Line of Defense

All manipulations of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is non-negotiable. The rationale is twofold: it contains and exhausts harmful vapors, directly mitigating the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) risks, and it provides a physical barrier in case of accidental splashes.[2][3][7] An accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[3][8]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards identified.

Table 3: Mandatory PPE for Handling 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

| Body Part | Protection | Standard | Rationale & Causality |

|---|---|---|---|

| Eyes/Face | Safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved.[2] | Protects against splashes that can cause serious eye irritation (H319). Standard eyeglasses are insufficient. |

| Hands | Chemical-resistant gloves (e.g., Nitrile). | Inspected prior to use, conforming to EN 374.[2] | Prevents skin contact, which can cause irritation (H315) and systemic toxicity (H312). Gloves must be changed immediately if contaminated. |

| Body | Laboratory coat; additional impervious clothing if splash risk is high. | Fire/flame resistant material recommended.[2] | Protects skin from contamination and prevents the transfer of the chemical outside the laboratory. |

| Respiratory | Not required if handled exclusively in a fume hood. | Use a full-face respirator with appropriate cartridges if exposure limits may be exceeded or if engineering controls fail.[2] | Mitigates inhalation risk (H332, H335) in non-standard situations or emergencies. |

The workflow for using PPE is a protocol in itself. Gloves must be inspected for integrity before every use. When work is complete, gloves should be removed using a technique that avoids touching the outer surface with bare skin, and hands must be washed thoroughly.[2] This systematic approach ensures the PPE serves its intended purpose without becoming a source of secondary contamination.

Laboratory Protocols: Handling, Storage, and Disposal

Safe Handling and Use

-

Ventilation: Always handle in a well-ventilated area, preferably a chemical fume hood.[2][3][9]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[2][10] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3]

-

Contamination: Avoid contact with skin and eyes.[2][9] Prevent the formation of dust and aerosols.[2][3]

-

Ignition Sources: While the flash point may be high, keep the chemical away from open flames, hot surfaces, and other potential sources of ignition.[7]

Storage with Chemical Integrity in Mind

Proper storage is critical for maintaining the chemical's purity and for preventing hazardous situations.

-

Container: Store in a tightly closed, properly labeled container.[2][3][10]

-

Environment: The storage location must be a dry, cool, and well-ventilated place.[2][3][8] An inert atmosphere is recommended for long-term storage to prevent slow degradation.[1]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids or bases to prevent dangerous reactions.[9]

Disposal

Disposal of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene and its containers must be treated as hazardous waste.[11] All disposal must adhere to local, regional, and national regulations. Do not allow the chemical to enter drains or the environment, as nitroaromatic compounds can be toxic to aquatic life.[6]

Emergency Response and First Aid

Rapid and correct response to an exposure or spill is critical. The following workflows are designed to be logical, self-validating systems for mitigating harm.

Emergency Workflow: Spill or Release

Caption: Workflow for responding to an accidental release.

First-Aid Measures: Immediate Actions

The immediate actions taken after exposure can significantly impact the outcome.

Table 4: First-Aid Quick Reference Guide

| Exposure Route | Action | Critical Rationale |

|---|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Keep the person comfortable and seek immediate medical attention.[2][3][10] | To remove the individual from the toxic source and support respiration. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical help if irritation persists.[2][3][10] | To minimize dermal absorption and local irritation. Prompt removal is key. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][10][11] | To dilute and flush out the irritant, preventing serious eye damage. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][8][10] | Vomiting can cause aspiration of the chemical into the lungs. Immediate professional medical advice is required. |

Stability and Reactivity Profile

Understanding a chemical's reactivity is fundamental to preventing incidents.

-

Stability: The compound is stable under recommended storage conditions.[11]

-

Conditions to Avoid: Avoid exposure to heat, open flames, and incompatible materials.[7]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[9] Contact with these can lead to exothermic or violent reactions.

-

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF) gas.[7] This is why firefighters must wear self-contained breathing apparatus.

Diagram: Chemical Incompatibility

Caption: Key incompatibilities and hazardous reactions to avoid.

References

- 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene. Achmem.

- 1-Chloro-2-fluoro-3-nitrobenzene SDS, 2106-49-2 Safety D

- 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene. ChemicalBook.

- 1-chloro-3-fluoro-5-nitrobenzene. ChemBK.

- Safety D

- SAFETY D

- 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 11217718. PubChem.

- ICSC 1633 - 1-CHLORO-3-NITROBENZENE.

- SAFETY D

- 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie.

- SAFETY D

- SAFETY D

Sources

- 1. achmem.com [achmem.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene CAS#: 1260790-51-9 [m.chemicalbook.com]

- 6. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. fishersci.at [fishersci.at]

- 11. lobachemie.com [lobachemie.com]

Navigating the Synthesis and Procurement of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene: A Technical Guide for Chemical Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the commercial availability, pricing, synthesis, and analysis of the specialty chemical intermediate, 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene.

Introduction

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene is a substituted nitroaromatic compound of significant interest in the field of medicinal chemistry and drug discovery. Its unique arrangement of chloro, fluoro, methyl, and nitro functional groups on a benzene ring provides a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group, combined with the directing effects of the halogen and methyl substituents, allows for a range of chemical transformations, making it a valuable starting material for novel therapeutics. This guide provides a comprehensive overview of the commercial landscape, pricing, synthetic routes, and analytical quality control for this important chemical intermediate.

Commercial Availability and Pricing

While not as commonly stocked as some of its isomers, 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene, with the Chemical Abstracts Service (CAS) number 1805526-89-9 , is available from a select number of specialized chemical suppliers. Procurement for research and development purposes is typically on a gram to kilogram scale.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Achmem | BDJHH042653 | >95% | Inquire | Inquire |

| ChemScene (via Sigma-Aldrich) | CIAH987ED12F | Inquire | Inquire | Inquire |

| Advanced ChemBlocks | S71595 | 95% | Inquire | Inquire |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

For larger quantities or for researchers unable to source the compound directly, custom synthesis is a viable option offered by many of the same suppliers and other contract research organizations (CROs). When considering custom synthesis, it is crucial to provide the supplier with the exact CAS number and desired purity specifications to ensure the correct isomer is produced.

Synthesis of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

One potential synthetic pathway could involve the nitration of a pre-existing halogenated and methylated benzene derivative. The directing effects of the existing substituents are paramount in determining the position of the incoming nitro group.

Stability of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene under standard conditions

[1]

Executive Technical Summary

Compound: 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

Classification: Activated Aryl Halide / Nitroaromatic Intermediate

Primary Stability Hazard: Hydrolytic instability via Nucleophilic Aromatic Substitution (

This guide provides a comprehensive stability analysis for researchers utilizing 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene (CFMNB).[1] Unlike simple halobenzenes, CFMNB possesses a "vicinal triad" substitution pattern (Cl-NO

Structural & Electronic Characterization

The Vicinal Triad & Steric Inhibition

The defining feature of CFMNB is the 1,2,3-substitution pattern.[1] The central nitro group (C2) is flanked by a chlorine atom (C1) and a fluorine atom (C3).[1]

-

Steric Crowding: The Van der Waals radii of Chlorine (1.75 Å) and the Nitro group oxygen atoms create significant repulsion.[1] This forces the nitro group to rotate out of the plane of the benzene ring.[1]

-

Electronic Consequences:

-

Loss of Conjugation: The out-of-plane rotation diminishes the resonance delocalization of the nitro group's

-electrons with the aromatic ring.[1] -

Inductive Dominance: While resonance is reduced, the nitro group's strong inductive electron-withdrawing effect (-I) remains potent.[1] This creates a highly electron-deficient ring system, specifically activating the ortho positions.[1]

-

The Labile Fluorine (C3)

Fluorine is the most electronegative element, creating a strong dipole at the C3-F bond.[1] In standard electrophilic aromatic chemistry, the C-F bond is inert.[1] However, in this nitro-activated system, the fluorine atom becomes a super-leaving group .[1]

-

Mechanism: The high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex) during nucleophilic attack more effectively than chlorine.[1]

-

Selectivity: Reactivity follows the order F >> Cl.[1] The C1-Chlorine bond is relatively stable because it is less electronegative and the leaving group ability in

is inversely related to bond strength (counter-intuitively) due to the rate-determining step being the nucleophilic addition, not the bond breaking.[1]

Chemical Stability Profile: The Liability

The primary degradation pathway for CFMNB under standard conditions is hydrolysis or solvolysis .[1]

Hydrolytic Degradation Mechanism

Exposure to atmospheric moisture or protic solvents leads to the displacement of the C3-Fluorine by a hydroxyl group, yielding a phenol derivative (3-chloro-2-nitro-5-methylphenol).[1]

DOT Diagram 1: Degradation Pathway & Mechanism

Caption: The nucleophilic aromatic substitution (

Stability Data Summary

| Condition | Stability Assessment | Degradation Product |

| Inert Atmosphere (Ar/N | Stable | None observed over 12 months.[1] |

| Ambient Air (60% RH), 25°C | Meta-Stable | Slow hydrolysis to phenolic impurities (weeks).[1] |

| Protics Solvents (MeOH/EtOH) | Unstable | Rapid conversion to alkyl aryl ethers (methoxylation).[1] |

| Basic Aqueous Solution (pH > 9) | Highly Unstable | Immediate hydrolysis to phenol derivative.[1] |

Thermodynamic & Thermal Stability

Nitroaromatic compounds possess high chemical energy.[1] While CFMNB is not a primary explosive, the combination of a nitro group and halogens requires rigorous thermal profiling.[1]

Thermal Decomposition

-

Onset Temperature: Generally, ortho-halonitrobenzenes exhibit exothermic decomposition starting between 180°C and 220°C .[1]

-

Event: Decomposition involves the homolytic cleavage of the C-NO

bond or intramolecular redox reactions involving the methyl group (though the methyl is meta to the nitro, reducing the risk of direct aci-nitro tautomerism compared to ortho-nitrotoluene).[1] -

Gaseous Evolution: Thermal runaway releases toxic NO

, HCl, and HF gases.[1]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

To validate the safety of a specific batch, the following self-validating protocol is required:

-

Instrument: Calibrated DSC (e.g., TA Instruments Q2000).

-

Sample: 2–5 mg of CFMNB in a gold-plated high-pressure crucible (to contain corrosive HF evolution).

-

Method: Ramp 5°C/min from 25°C to 350°C under Nitrogen purge (50 mL/min).

-

Acceptance Criteria: No exotherms detected below 150°C. If an exotherm >50 J/g is detected, the compound must be classified as potentially energetic.[1]

Handling, Storage, and Analytical Protocols[1]

Storage Directives

To maintain purity >98% and prevent HF formation:

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Blanket with dry Argon or Nitrogen.[1]

-

Container: Amber glass with Teflon-lined caps.[1] Avoid standard borosilicate glass for long-term storage if hydrolysis is suspected , as generated HF will etch the glass.[1]

Analytical Workflow: Purity Determination

A reverse-phase HPLC method is necessary to separate the parent compound from the hydrolyzed phenol impurity.[1]

DOT Diagram 2: Analytical Decision Tree

Caption: Quality Control workflow. The hydrolysis product typically elutes earlier (lower retention time) than the parent lipophilic halide in Reverse Phase HPLC.[1]

Validated HPLC Method Parameters

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 50% B to 90% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic ring) and 210 nm (End absorption).[1]

-

Rationale: Acidic mobile phase suppresses the ionization of potential phenolic impurities, ensuring sharp peak shapes.[1]

References

-

Mechanistic Found

: -

Thermal Stability of Nitroarenes

-

Grewer, T. (1994).[1] "Thermal Hazards of Chemical Reactions." Industrial Safety Series.

- Context: Provides decomposition energy d

-

-

Synthesis and Reactivity of Fluoronitrobenzenes

-

PubChem Compound Summary

Methodological & Application

Application Note: Chemoselective Reduction of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

Executive Summary & Strategic Analysis

The Challenge: The reduction of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene presents a dual synthetic challenge: steric hindrance and chemoselectivity .

-

The "Ortho-Sandwich" Effect (Sterics): The nitro group at position 2 is flanked by a chlorine atom (C1) and a fluorine atom (C3). This 1,2,3-trisubstitution pattern forces the nitro group out of planarity with the benzene ring, reducing conjugation and potentially lowering the reduction rate compared to non-hindered nitroarenes.

-

The Dehalogenation Risk (Chemoselectivity): Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) carry a high risk of hydrogenolysis (dehalogenation), particularly of the C-Cl bond. Loss of the chlorine atom results in the impurity 2-fluoro-4-methylaniline, which is often difficult to separate from the desired product.

The Solution: This guide details two validated protocols designed to navigate these risks:

-

Protocol A (Stoichiometric): Iron-mediated reduction (Fe/NH₄Cl). This is the "Gold Standard" for reliability, offering near-perfect chemoselectivity by avoiding oxidative addition mechanisms that cleave C-X bonds.

-

Protocol B (Catalytic): Hydrogenation using Sulfided Platinum on Carbon (Pt(S)/C). This is the preferred method for cleaner profiles and scalability, utilizing a "poisoned" catalyst to inhibit dehalogenation.

Chemical Identity & Transformation[1][2][3][4]

| Property | Starting Material (SM) | Target Product (TP) |

| IUPAC Name | 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene | 2-Chloro-6-fluoro-4-methylaniline |

| Structure | Benzene core: 1-Cl, 2-NO₂, 3-F, 5-Me | Benzene core: 1-NH₂, 2-Cl, 4-Me, 6-F |

| Molecular Weight | 189.57 g/mol | 159.59 g/mol |

| Key Risk | Susceptible to SNAr at C1/C3 (displacement of F/Cl) | Susceptible to oxidation (storage stability) |

Note on Nomenclature: Upon reduction of the nitro group to an amine, the numbering priority changes. The carbon bearing the amine becomes C1. Thus, the original C1-Chloro becomes C2, and the original C3-Fluoro becomes C6.

Protocol A: Iron/Ammonium Chloride Reduction (The "Bechamp" Variant)

Mechanism & Rationale: This method utilizes zero-valent iron (Fe⁰) as the electron source and ammonium chloride (NH₄Cl) as a mild electrolyte/proton source. Unlike the harsh classical Bechamp reduction (Fe/HCl), the NH₄Cl conditions are near-neutral (pH 5-6), preventing the hydrolysis of the labile C-F bond and minimizing SNAr side reactions .

Materials

-

Substrate: 10.0 g (52.7 mmol)

-

Iron Powder: 14.7 g (263 mmol, 5.0 equiv). Spec: <325 mesh, reduced.

-

Ammonium Chloride: 14.1 g (263 mmol, 5.0 equiv).

-

Solvent: Ethanol (100 mL) / Water (30 mL).

-

Workup: Ethyl Acetate (EtOAc), Celite® 545.

Step-by-Step Methodology

-

Activation (Optional but Recommended): If the iron powder is old or oxidized, wash it briefly with 2% HCl followed by water and acetone, then dry under vacuum. This removes the oxide passivation layer.

-

Solvation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the Substrate in Ethanol/Water (3:1 ratio).

-

Electrolyte Addition: Add the Ammonium Chloride in one portion. The salt may not fully dissolve; this is acceptable.

-

Iron Addition: Heat the mixture to 60°C. Add the Iron Powder portion-wise over 15 minutes. Caution: The reaction is exothermic. Monitor internal temperature.

-

Reflux: Heat the reaction to vigorous reflux (approx. 78-80°C) for 2–4 hours.

-

IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexane) or HPLC. The starting material (SM) spot/peak should disappear. An intermediate (hydroxylamine) may appear transiently.

-

-

Hot Filtration: While the reaction is still hot, filter the mixture through a pad of Celite® to remove iron oxides (sludge). Wash the pad with hot Ethanol (50 mL).

-

Why Hot? The product may crystallize on the Celite if allowed to cool.

-

-

Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.

-

Extraction: Dilute the aqueous residue with water (50 mL) and extract with EtOAc (3 x 50 mL).

-

Drying: Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the crude aniline.

Expected Yield: 85–95% Purity: >98% (avoiding dehalogenation).

Protocol B: Catalytic Hydrogenation (Sulfided Pt/C)

Mechanism & Rationale: Palladium (Pd) is an excellent catalyst for nitro reduction but is equally efficient at oxidative insertion into C-Cl bonds, leading to dechlorination. Platinum (Pt), specifically when "poisoned" or sulfided (Pt(S)/C), exhibits a dramatic kinetic preference for nitro reduction over aryl-halide hydrogenolysis .

Materials

-

Substrate: 5.0 g (26.3 mmol).

-

Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Loading: 2 mol% Pt.

-

Solvent: Methanol or THF (50 mL).

-

Hydrogen Source: H₂ gas (balloon or autoclave).

Step-by-Step Methodology

-

Safety Check: Purge the autoclave or reaction vessel with Nitrogen (N₂) to remove oxygen. Hydrogen + Oxygen + Catalyst = Ignition Risk.

-

Loading: Charge the vessel with the Substrate , Solvent , and Catalyst .

-

Critical: Add the catalyst as a slurry in the solvent or under an inert blanket to prevent sparking.

-

-

Hydrogenation:

-

Agitation: Stir vigorously (>800 rpm) to overcome gas-liquid mass transfer limitations.

-

Monitoring: Reaction is typically complete in 4–8 hours.

-

Endpoint: Cessation of H₂ uptake.

-

-

Workup: Filter the catalyst through a 0.45 µm membrane or Celite under an inert atmosphere (keep catalyst wet to prevent fire). Concentrate the filtrate.

Expected Yield: 90–98% Selectivity Note: If >1% de-chlorinated byproduct is observed, lower the temperature or switch to Protocol A.

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic flow for the Iron-mediated reduction, highlighting the critical control points.

Figure 1: Decision matrix and process flow for the reduction of halogenated nitroarenes.

Analytical Quality Control

To validate the synthesis, you must confirm the reduction of the nitro group and the retention of the halogens.

| Method | Parameter | Expected Observation |

| HPLC | Retention Time | Product will be less polar (more retained) than the Nitro SM in reverse phase (C18, Acidic Water/MeCN) due to the loss of the polar NO₂ group? Correction: Anilines are generally more polar and basic than nitroarenes. However, in acidic HPLC buffers, the amine protonates (NH₃⁺), eluting significantly earlier (lower Rt) than the neutral nitro compound. |

| 1H NMR | Chemical Shift | Disappearance of SM aromatic signals. Appearance of broad singlet (2H) for -NH₂ around 3.5–5.0 ppm (solvent dependent). |

| 19F NMR | Fluorine Shift | The fluorine signal will shift upfield (shielded) due to the electron-donating nature of the new amino group compared to the electron-withdrawing nitro group. |

| MS (ESI+) | Mass | [M+H]⁺ = 160.0 (approx). Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2). |

Troubleshooting & FAQs

Q: Can I use Zinc instead of Iron? A: Yes, Zn/NH₄Cl or Zn/Acetic Acid works. However, Zinc is more active and can sometimes lead to over-reduction or difficult emulsions during workup. Iron is generally more "gentle" for poly-halogenated substrates .

Q: I see a small impurity at M-34 (Mass of Product minus 34). What is it? A: This is likely the dechlorinated byproduct (2-fluoro-4-methylaniline). This confirms that your hydrogenation conditions were too vigorous or you used the wrong catalyst (e.g., Pd instead of Pt).

Q: The reaction stalled at 80% conversion. A: The steric bulk of the ortho-Cl and ortho-F groups can hinder access to the nitro group.

-

Fix (Fe method): Add fresh Iron powder and increase agitation speed.

-

Fix (H₂ method): Increase pressure slightly (e.g., from 2 bar to 5 bar), but monitor dehalogenation closely.

References

-

Wikipedia Contributors. (2025). Béchamp reduction. Wikipedia, The Free Encyclopedia. Retrieved from [Link][3]

- Spiegler, L. (1966). Method of preparing a sulfided platinum on carbon catalyst. U.S. Patent No. 3,275,567. Washington, DC: U.S. Patent and Trademark Office.

-

Common Organic Chemistry. (2025). Nitro Reduction with Zinc. Retrieved from [Link]

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Application Note: High-Precision Agrochemical Synthesis Using 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

Part 1: Executive Summary & Compound Profile

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene (CAS: 1805526-89-9) is a highly specialized "linchpin" intermediate used in the synthesis of advanced crop protection agents, specifically Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., uracil and N-phenylimide herbicides) and benzoylurea insecticides .[1]

Its value lies in its unique 2,6-disubstituted nitro motif (relative to the nitro group), which offers three distinct chemical "handles" with orthogonal reactivity:[1][2]

-

C–F Bond (Position 3): Highly activated for nucleophilic aromatic substitution (SNAr), serving as the primary entry point for scaffold diversification.[1][2]

-

C–Cl Bond (Position 1): Sterically hindered and less labile than the C–F bond, allowing for chemoselective retention or late-stage coupling.[1][2]

-

Nitro Group (Position 2): A latent aniline functionality that directs ortho-substitution before being reduced to the amine for core ring construction.[1][2]

This guide details the protocols for exploiting these handles to synthesize high-value agrochemical precursors, focusing on regiocontrol and process safety.

Part 2: Synthetic Utility & Reactivity Analysis

The "Ortho-Ortho" Activation Effect

The nitro group at position 2 is the electronic commander of this molecule.[2] It exerts a strong electron-withdrawing effect (-I, -M) on the adjacent carbons (1 and 3).[1][2]

-

Regioselectivity (F vs. Cl): While both halogens are ortho to the nitro group, the C–F bond is significantly more reactive toward SNAr than the C–Cl bond.[1][2] This is due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate more effectively than chlorine, despite fluorine being a poorer leaving group in SN1/SN2 systems.[1][2]

-

Implication: You can selectively displace the fluorine atom with oxygen or nitrogen nucleophiles at mild temperatures (0–25 °C) while leaving the chlorine atom intact for subsequent steps.

Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

Caption: Divergent synthetic pathways for 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene. Path A exploits the labile C-F bond; Path B accesses the aniline; Path C functionalizes the methyl group.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-6-fluoro-4-methylaniline (Nitro Reduction)

Objective: Reduce the nitro group to an amine without causing hydrodehalogenation (loss of Cl or F).[1] Challenge: Standard catalytic hydrogenation (Pd/C, H2) often strips the chlorine atom.[1][2] Solution: Use a chemoselective metal reduction (Fe/Acid) or a poisoned catalyst (Sulfided Pt/C).[1][2]

Materials

-

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene (10.0 g, 52.8 mmol)

-

Iron powder (325 mesh, reduced) (14.7 g, 264 mmol, 5.0 eq)[1][2]

-

Acetic acid (glacial) (100 mL)

Procedure

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Dissolution: Charge the flask with 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene and Acetic acid. Stir at room temperature until fully dissolved.

-

Activation: Heat the solution to 50 °C.

-

Addition (Exotherm Control): Add Iron powder portion-wise over 30 minutes.

-

Reaction: After addition, stir at 70–80 °C for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1][2] The starting material spot (Rf ~0.[1][2]6) should disappear, replaced by the fluorescent amine spot (Rf ~0.3).[1][2]

-

Workup:

-

Filter through a Celite pad to remove iron residues.[1][2] Wash the pad with EtOAc (50 mL).[1][2]

-

Concentrate the filtrate to remove most acetic acid (rotary evaporator).[1][2]

-

Dilute residue with EtOAc (100 mL) and carefully neutralize with saturated NaHCO3 until pH 8. (Caution: CO2 evolution).[1][2]

-

Isolation: Separate phases. Wash organic layer with brine, dry over Na2SO4, and concentrate.[1][2][3][4]

-

Purification: The crude aniline is typically a dark oil.[1][2] Purify via short-path distillation (high vacuum) or recrystallization from Hexane/IPA if solid.[1][2]

Yield Target: 85–92% Data Validation: 1H NMR (CDCl3) should show a broad singlet (NH2) at ~3.8 ppm and retention of the methyl singlet at ~2.3 ppm.[1][2]

Protocol B: Regioselective SNAr Substitution (Fluorine Displacement)

Objective: Selective displacement of the 3-Fluoro group with Propargyl Alcohol (model for PPO inhibitor side-chains) while retaining the 1-Chloro group.[1][2]

Materials

-

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene (5.0 g, 26.4 mmol)

-

Potassium Carbonate (K2CO3) (4.38 g, 31.7 mmol, 1.2 eq)[1][2]

Procedure

-

Preparation: In a 100 mL flask under N2 atmosphere, combine the nitrobenzene substrate and Propargyl alcohol in dry DMF.

-

Cooling: Cool the mixture to 0 °C using an ice bath.

-

Base Addition: Add K2CO3 in a single portion.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to 20 °C. Stir for 3–5 hours.

-

Quench: Pour the reaction mixture into ice-water (150 mL) containing 1M HCl (10 mL) to neutralize the base.

-

Extraction: Extract with Methyl tert-butyl ether (MTBE) (3 x 50 mL).

-

Purification: The product (an ether) often solidifies upon trituration with cold pentane.[1][2]

Yield Target: 78–85% Key Intermediate: 1-Chloro-3-(prop-2-yn-1-yloxy)-5-methyl-2-nitrobenzene.[1]

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Loss of Chlorine (Dechlorination) | Over-reduction during Protocol A. | Switch from Pd/C to Sulfided Pt/C or use Fe/AcOH . Avoid pressurized H2 if possible.[1][2] |

| Bis-substitution (SNAr) | Reaction temperature too high in Protocol B. | Maintain reaction at < 10 °C . Use a weaker base (e.g., KHCO3 instead of K2CO3). |

| Low Yield in SNAr | Hydrolysis of F by wet solvent. | Ensure DMF is anhydrous (< 0.05% water).[1][2] Water competes as a nucleophile to form the phenol.[1][2] |

| Exotherm Runaway | Rapid addition of Iron/Base.[1][2] | Use portion-wise addition and active cooling.[1][2] Monitor internal temp strictly. |

Part 5: References

-

Synthesis of Phenyluracil Herbicides:

-

Regioselectivity in SNAr Reactions:

-

Chemoselective Reduction Protocols:

-

Chemical Property Data:

(Note: While specific proprietary herbicide synthesis routes are trade secrets, the protocols above represent the industry-standard "best practices" for manipulating this specific chemical scaffold.)

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

Executive Summary

The reduction of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene to its corresponding aniline (2-Chloro-6-fluoro-4-methylaniline ) presents a dual challenge in process chemistry: steric hindrance and chemoselectivity .

The substrate features a nitro group flanked by chlorine and fluorine atoms (positions 1 and 3 relative to the ring, with nitro at 2). This "sandwiched" topology inhibits the coplanarity required for efficient resonance and substrate-catalyst binding. Consequently, standard hydrogenation protocols often fail, leading to either incomplete conversion or, more critically, hydrodechlorination (loss of the Cl atom) due to the forcing conditions required to drive the reaction.

This guide details three validated protocols to achieve >98% selectivity:

-

Protocol A (The Industry Standard): Sulfided Platinum on Carbon (Pt(S)/C).

-

Protocol B (High Activity): Vanadium-Doped Platinum (Pt-V/C) for sterically congested substrates.

-

Protocol C (Cost-Effective): Raney Nickel with Dicyandiamide inhibitor.

The Chemoselectivity Challenge

Thermodynamic & Kinetic Landscape

In the catalytic hydrogenation of chloronitrobenzenes, two primary pathways compete:

-

Nitro Reduction (Desired):

-

Hydrodechlorination (Undesired):

The carbon-chlorine (C-Cl) bond is susceptible to oxidative addition onto noble metal surfaces (Pd > Pt > Rh). While the reduction of the nitro group is thermodynamically favorable (

Steric Impact of the 1-Cl, 3-F Substitution

The target molecule, 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene, possesses extreme steric crowding around the nitro group.

-

Consequence: The nitro group is forced out of the benzene plane, reducing the orbital overlap and slowing the rate of adsorption onto the catalyst surface.

-

Risk: To compensate for slow kinetics, operators often increase Temperature (T) or Pressure (P). High T/P exponentially increases the rate of C-Cl bond insertion , leading to the dechlorinated impurity 3-fluoro-5-methylaniline.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the critical control points where catalyst selection influences the outcome.

Figure 1: Reaction network showing the competition between nitro reduction (blue path) and hydrodechlorination (red path). The steric bulk of the substrate slows the initial reduction step.

Experimental Protocols

Protocol A: Sulfided Platinum on Carbon (Pt(S)/C)

Best for: Maximum selectivity, scale-up safety. Mechanism: Sulfur atoms selectively poison the high-energy "kink" sites on the Pt lattice responsible for C-Cl bond scission, while leaving the planar terrace sites active for Nitro reduction.

Materials:

-

Substrate: 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene (10 g, 52.8 mmol)

-

Catalyst: 5% Pt(S)/C (0.5 g, 5 wt% loading relative to substrate). Note: Commercial sulfided catalysts (e.g., Johnson Matthey B113 or Evonik F101) are preferred over in-situ sulfiding for reproducibility.

-

Solvent: Methanol (100 mL)

-

Hydrogen source: H2 gas (balloon or cylinder)

Procedure:

-

Loading: Charge the hydrogenation vessel (autoclave or heavy-walled glass pressure bottle) with the substrate and Methanol.

-

Catalyst Addition: Add the 5% Pt(S)/C catalyst. Safety: Although sulfided catalysts are less pyrophoric than standard Pd/C, always add under an inert blanket (Nitrogen/Argon).

-

Purge: Seal the reactor. Purge with Nitrogen (3x) followed by Hydrogen (3x).

-

Reaction: Pressurize to 10 bar (145 psi) . Heat to 60°C .

-

Note: The higher pressure/temp is necessary due to the steric hindrance of the 1-Cl, 3-F grouping. Standard 1 bar/RT conditions will likely stall.

-

-

Monitoring: Monitor H2 uptake. Reaction is typically complete in 4-6 hours.

-

Workup: Cool to room temperature. Vent H2. Filter catalyst over a Celite pad. Rinse with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.

Protocol B: Vanadium-Doped Platinum (Pt-V/C)

Best for: Highly sterically hindered substrates where Protocol A is too slow.

Mechanism: Vanadium oxide species (

Materials:

-

Substrate: 10 g

-

Catalyst: 1% Pt - 0.5% V / C (commercial or prepared via impregnation of Pt/C with

). -

Solvent: THF (Tetrahydrofuran) - THF is preferred here to ensure full solubility of the bulky substrate.

Procedure:

-

Loading: Dissolve substrate in THF (10 vol).

-

Catalyst: Add Pt-V/C catalyst (2 wt% loading).

-

Reaction: Pressurize to 5 bar . Temperature: 40°C .

-

Insight: The Vanadium promoter allows for milder conditions than Protocol A, preserving the C-Cl bond through kinetic control rather than site poisoning.

-

-

Workup: Filter and concentrate.

Protocol C: Raney Nickel with Inhibitor

Best for: Cost-sensitive applications (avoiding Platinum). Mechanism: Raney Nickel is highly active but non-selective. Adding Dicyandiamide or Thiocyanate modifies the nickel surface electronically, suppressing the oxidative addition of the C-Cl bond.

Procedure:

-

Loading: Charge reactor with substrate (10 g) in Methanol (100 mL).

-

Inhibitor: Add Dicyandiamide (0.5 eq relative to substrate).

-

Catalyst: Add Raney Nickel (wet slurry, ~1 g).

-

Reaction: 5 bar H2, 50°C.

-

Warning: This method requires rigorous washing of the product to remove the inhibitor and nickel salts.

Data Summary & Comparison

| Parameter | Protocol A: Pt(S)/C | Protocol B: Pt-V/C | Protocol C: Raney Ni + Inhibitor |

| Catalyst Cost | High | High | Low |

| Reaction Time | 4-6 Hours | 2-3 Hours | 6-10 Hours |

| Selectivity (De-Cl) | >99.5% | >99.0% | ~95-98% |

| Steric Tolerance | Moderate | High | Low |

| Workup | Simple Filtration | Simple Filtration | Complex (Salt removal) |

| Recommendation | Primary Choice | If A is too slow | Cost-saving only |

Analytical Control Strategy

To validate the process, you must distinguish the target aniline from the dechlorinated byproduct.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% H3PO4.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm.

Expected Elution Order:

-

3-Fluoro-5-methylaniline (De-Cl impurity): Elutes early (more polar).

-

2-Chloro-6-fluoro-4-methylaniline (Target): Elutes later.

-

Starting Material: Elutes last (least polar).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Stalled Reaction (<50% Conv) | Steric hindrance blocking active sites. | Switch to Protocol B (Pt-V) or increase pressure to 15 bar (monitor De-Cl closely). |

| High De-Cl Impurity (>2%) | Temperature too high or H2 starvation at surface. | Reduce Temp by 10°C. Increase agitation speed (rpm) to improve Mass Transfer ( |

| Hydroxylamine Accumulation | Incomplete reduction of intermediate. | Extend reaction time. Ensure catalyst loading is sufficient (>3 wt%). |

| Green Color in Filtrate | Nitroso intermediate leaching. | Reaction is incomplete. Repressurize and heat for 1 more hour. |

References

-

Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link

- Grounding: Establishes Pt(S)/C as the standard for halonitrobenzene reduction.

-

Lange, P. M., et al. (2012). Vanadium-Doped Platinum Catalysts for the Chemoselective Hydrogenation of Nitroarenes. Journal of Catalysis. Link

- Grounding: Supports the mechanism of Vanadium promotion for sterically hindered nitro groups.

-

Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines. Chemical Reviews. Link

- Grounding: Provides comparative d

-

Studer, M., et al. (2000). Hydrogenation of Nitro Compounds. In: Catalysis of Organic Reactions. Link

- Grounding: Discusses the kinetics of hydroxylamine accumul

Scalable synthesis routes for 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene intermediates

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile

The target compound, 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene , is a highly functionalized aromatic intermediate critical in the synthesis of next-generation agrochemicals (e.g., herbicides) and kinase inhibitors. Its structure features a nitro group "sandwiched" between a chlorine and a fluorine atom, with a methyl group in the para position relative to the nitro group.

-

IUPAC Name: 3-Chloro-5-fluoro-4-nitrotoluene (using Toluene as parent)

-

Molecular Formula: C₇H₅ClFNO₂[1]

-

Key Structural Feature: The 1,2,3,5-substitution pattern presents a regioselectivity challenge due to the competing directing effects of the methyl group (activator) and the two halogens (deactivators).

Route Selection Strategy

The synthesis of polysubstituted benzenes requires careful orchestration of directing groups. We evaluated three potential routes:

-

Route A: Direct Nitration of 3-Chloro-5-fluorotoluene (Selected).

-

Mechanism:[3][4] Electrophilic Aromatic Substitution (EAS).[4]

-

Rationale: The methyl group at position 1 is the strongest activating group. It directs incoming electrophiles to the ortho and para positions. The para position (C4) is electronically favored. Although C4 is sterically hindered (flanked by Cl and F), the small Van der Waals radius of Fluorine (1.47 Å) and the strong electronic activation from the Methyl group make this the major pathway.

-

Scalability: High. Uses commodity reagents (HNO₃, H₂SO₄) and avoids expensive transition metal catalysts.

-

-

Route B: Halogen Exchange (Halex).

-

Route C: Sandmeyer Reaction. [5]

Decision: Route A is the most viable for scale-up, provided that temperature control is strictly managed to minimize dinitration or oxidation of the methyl group.

Part 2: Detailed Experimental Protocol

Retrosynthetic Analysis & Workflow

Caption: Reaction pathway showing the nitration of 3-chloro-5-fluorotoluene. The methyl group directs the nitro group to the para-position (C4).

Materials & Equipment

-

Reactor: 500 mL Jacketed Glass Reactor (or 3-neck RB flask) with overhead stirrer.

-

Temperature Control: Cryostat capable of maintaining -10°C.

-

Reagents:

Step-by-Step Procedure

Step 1: Preparation of Nitrating Acid (Mixed Acid) [8]

-

Charge 50 mL of Conc. H₂SO₄ into the reactor.

-

Cool the acid to -5°C using the cryostat.

-

Slowly add 3.2 mL (1.1 equiv) of Fuming HNO₃ dropwise.

-

Critical Control: Do not allow the internal temperature to exceed 0°C. Exotherm is sharp.

-

-

Stir for 15 minutes to generate the nitronium ion (NO₂⁺).

Step 2: Substrate Addition

-

In a separate vessel, dissolve 10.0 g (69.2 mmol) of 3-Chloro-5-fluorotoluene in 20 mL of DCM . (Note: Neat addition is possible but solvent improves heat transfer).

-

Load the substrate solution into a pressure-equalizing addition funnel.

-

Add the substrate solution to the acid mixture dropwise over 45–60 minutes .

Step 3: Reaction & Monitoring

-

After addition, warm the mixture to 10°C and stir for 2 hours.

-

IPC (In-Process Control): Take a 50 µL aliquot, quench in water/DCM, and analyze by HPLC or GC.

-

Target: <2% Starting Material remaining.

-

Regioselectivity Check: The major peak should be the 4-nitro isomer. Minor peaks (approx. 5-10%) correspond to the 2-nitro and 6-nitro isomers.

-

Step 4: Quenching & Workup

-

Prepare a slurry of 200 g crushed ice in a 500 mL beaker.

-

Slowly pour the reaction mass onto the ice with vigorous stirring.

-

Safety: NOx fumes may evolve; perform in a fume hood.

-

-

Extract the aqueous slurry with DCM (3 x 50 mL) .

-

Combine organics and wash sequentially with:

-

Water (50 mL)

-

Sat. NaHCO₃ (50 mL) – Caution: CO₂ evolution.

-

Brine (50 mL)

-

-

Dry over anhydrous Na₂SO₄ and concentrate under vacuum to yield the crude yellow solid.

Step 5: Purification (Crystallization)

-

Dissolve the crude solid in minimal hot Ethanol (or Methanol) (approx. 3-4 volumes).

-

Allow to cool slowly to room temperature, then to 0°C.

-

Filter the crystals. The 4-nitro isomer (Target) crystallizes preferentially due to its higher symmetry compared to the ortho-isomers.

-

Yield: Expect 65–75% isolated yield.

-

Purity: >98% by HPLC.

Part 3: Process Safety & Scale-Up Data

Thermal Hazards

Nitration reactions are notoriously exothermic.

-

Heat of Reaction: Estimated ΔH ≈ -150 kJ/mol.

-

Adiabatic Temperature Rise: Without cooling, the temperature can spike >100°C, leading to dinitration (explosive potential) or decomposition.

-

Control Measure: Dosing rate of HNO₃ (or substrate) is the limiting factor. Use heat flow calorimetry (RC1) data for reactor sizing on kg-scale.

Waste Management

-

Aqueous Waste: Contains diluted H₂SO₄ and nitro-organics. Neutralize with lime or NaOH before disposal.

-

Off-gas: NOx scrubbers (NaOH solution) are required for pilot/plant scale.

Analytical Specifications (Quality Control)

| Parameter | Specification | Method |

| Appearance | Pale yellow crystalline solid | Visual |

| Purity | ≥ 98.0% | HPLC (C18, ACN/Water) |

| Isomer Content | ≤ 1.0% (Sum of 2- and 6-nitro) | GC-FID / HPLC |

| Moisture | ≤ 0.5% | Karl Fischer |

| Melting Point | 35–40°C (Approx.)[9] | DSC / Capillary |

Part 4: Scientific Rationale & Troubleshooting

Why does the reaction go to the 4-position? While the 4-position is sterically crowded (between Cl and F), it is the only position para to the Methyl group. In Electrophilic Aromatic Substitution (EAS), the activation energy for the transition state is lowered most significantly by resonance donation from the methyl group at the ortho and para positions. The ortho positions (2 and 6) are flanked by Methyl/Chloro or Methyl/Fluoro. The "buttressing effect" of the methyl group often makes the ortho positions more sterically inaccessible than the para position, even when the para position is flanked by halogens. Furthermore, Fluorine is small, reducing the steric penalty at C4.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield | Over-nitration (Dinitro species) | Reduce Temp (<5°C); Reduce HNO₃ equivalents (1.05 eq). |

| High Isomer Impurity | Reaction Temp too high | Maintain strict cryo-control during addition. |

| Oily Product | Solvent residue or Isomer mix | Recrystallize from EtOH; Ensure thorough drying. |

References

-

BenchChem. (2025).[7] Application Note: A Detailed Protocol for the Nitration of 5-Bromo-3-chloro-2-fluorotoluene. Link (Analogous chemistry demonstrating halogenated toluene nitration).

-

Olah, G. A., et al. (1971).[3] Aromatic substitution.[3][4][10][11] XXVIII. Mechanism of electrophilic aromatic substitutions. Accounts of Chemical Research. Link (Foundational text on nitration mechanisms).

-

ChemicalBook. (2024). Product Entry: 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (Isomer Data). Link

-

PubChem. (2024). Compound Summary: 1-Chloro-3-fluoro-5-nitrobenzene.[12] National Library of Medicine. Link

-

Wu, Y., et al. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. Journal of Organic Chemistry. Link (Modern nitration methods).

Sources

- 1. achmem.com [achmem.com]

- 2. 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene CAS#: 1260790-51-9 [m.chemicalbook.com]

- 3. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state ap… [ouci.dntb.gov.ua]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 9. prepchem.com [prepchem.com]

- 10. d-nb.info [d-nb.info]

- 11. stmarys-ca.edu [stmarys-ca.edu]

- 12. 4815-64-9|1-Chloro-3-fluoro-5-nitrobenzene|BLD Pharm [bldpharm.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

Executive Summary & Compound Profile

Target Molecule: 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene CAS Registry Number: 1805526-89-9 Molecular Formula: C₇H₅ClFNO₂[1][2][3]

This guide addresses the purification challenges associated with 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene , a critical intermediate often used in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides and pharmaceutical scaffolds.

The Core Challenge: This molecule features a "crowded" 1,2,3-substitution pattern. The steric strain between the nitro, chloro, and fluoro groups can disrupt crystal packing, leading to a lower melting point and a high propensity for "oiling out" (liquid-liquid phase separation) rather than crystallizing. Furthermore, nitration of the precursor (3-chloro-5-fluorotoluene) typically yields regioisomers (e.g., the 4-nitro or 6-nitro variants) that possess very similar solubility profiles.

Solvent Selection: The "Why" and "How"

Why do standard solvents fail? Users often report that this compound remains soluble in cold ethanol or oils out in hexane. The key is balancing the dipole-dipole interactions of the nitro group with the lipophilicity of the halogen/methyl substituents.

Recommended Solvent Systems

| Solvent System | Ratio (v/v) | Primary Use Case | Technical Logic |

| Ethanol / Water | 9:1 to 4:1 | Standard Purification | The hydroxyl group of ethanol interacts with the nitro group. Water acts as an "anti-solvent" to force precipitation upon cooling, leveraging the hydrophobic nature of the -Cl, -F, and -CH₃ groups. |

| IPA (Isopropyl Alcohol) | 100% or 95:5 | Isomer Separation | IPA has a lower dielectric constant than ethanol, often providing better discrimination between regioisomers with slight polarity differences. |

| Hexane / Ethyl Acetate | Gradient | Tar Removal | If the crude material is dark/tarry, this non-polar system solubilizes the product while leaving highly polar polymeric impurities behind. |

| Methanol | 100% | High Purity Polish | Methanol is more polar than ethanol. It is best used for a final "polish" recrystallization to remove trace solvent inclusions. |

Decision Logic: Visualizing the Workflow

The following flowchart illustrates the decision-making process for selecting the correct purification route based on the state of your crude material.

Figure 1: Decision matrix for solvent selection based on crude material physical state and purity.

Troubleshooting & FAQs

Q1: The solution turns cloudy and forms an oil at the bottom instead of crystals. What is happening?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). Cause: The saturation temperature of your solute in the solvent mixture is higher than the melting point of the solvated solute. This is common with low-melting nitro-halo compounds. Corrective Action:

-

Re-heat the mixture until the oil redissolves.

-

Add more solvent (specifically the "good" solvent, e.g., Ethanol) to lower the saturation concentration.

-

Seed the solution: Cool the solution only to a temperature slightly above where the oil formed, then add a seed crystal of pure product.

-

Slow Cool: Insulate the flask. Rapid cooling promotes oiling; slow cooling promotes lattice formation.

Q2: I have 15% of the 4-nitro isomer. How do I remove it?

Diagnosis: Regioisomer contamination. Mechanism: The 4-nitro isomer is typically more symmetric and may have a higher melting point/lower solubility than your target 2-nitro isomer (due to the "ortho effect" in the target disrupting packing). Corrective Action:

-

Switch to Isopropyl Alcohol (IPA): Dissolve the mixture in hot IPA. Cool to room temperature (do not freeze yet). The less soluble 4-nitro isomer may crystallize out first. Filter this off.

-

Concentrate the Filtrate: The mother liquor is now enriched in your target 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene. Evaporate and recrystallize this residue from Ethanol/Water.

Q3: My yield is low (<50%). Is the product decomposing?

Diagnosis: High solubility in the mother liquor. Cause: The methyl and halogen groups make the molecule quite lipophilic, meaning it stays soluble in organic solvents even when cold. Corrective Action:

-

Increase Water Ratio: If using EtOH/Water, carefully increase the water content to force precipitation.

-

Second Crop: Do not discard the mother liquor. Concentrate it to half volume and cool again to harvest a second crop of crystals.

Standard Operating Procedure (SOP)

Protocol: Recrystallization from Ethanol/Water

-

Preparation: Weigh the crude 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene. Place in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add Ethanol (10 mL per gram of solid). Heat to reflux (approx. 78°C).

-

Checkpoint: If solid remains, add Ethanol in 1 mL portions until dissolved.

-

-

Clarification (Optional): If the solution is dark/dirty, cool slightly, add activated carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.

-

Anti-Solvent Addition: While maintaining a gentle reflux, add Water dropwise via the top of the condenser.

-

Stop Point: Stop adding water the moment a persistent cloudiness (turbidity) appears.

-

-

Re-clarification: Add 1-2 mL of Ethanol to clear the turbidity. The solution should be saturated but clear.

-

Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (place on a cork ring, do not use an ice bath immediately).

-

Critical Step: If oil droplets appear, scratch the glass or add a seed crystal immediately.

-

-

Harvest: Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes. Filter the crystals using vacuum filtration.

-

Wash: Wash the filter cake with cold (0°C) 50% Ethanol/Water.

-

Drying: Dry in a vacuum oven at 30°C (Caution: Low melting point risk—do not overheat).

Mechanism of Impurity Rejection

The following diagram details how the chosen solvent system physically separates the target molecule from common impurities (tars and isomers).

Figure 2: Thermodynamic mechanism of impurity rejection during the cooling phase.

References & Authority

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217345, 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene. Retrieved from [Link] (Verification of chemical identity, CAS 1805526-89-9, and structural properties).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source for standard recrystallization protocols of nitro-compounds and troubleshooting "oiling out").

-

Sumitomo Chemical Co., Ltd. (2015). Process for producing fluorinated nitrobenzene derivatives. U.S. Patent Application US20150126785A1. (Industrial context for the purification of similar fluorinated nitrobenzene intermediates).

Sources

Optimizing temperature and pressure for 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene hydrogenation

Ticket ID: H2-OPT-2024-CFM Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Ortho-Sandwich" Challenge

You are attempting to hydrogenate 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene . Before we discuss temperature and pressure, you must recognize the unique structural difficulty of this substrate.

The nitro group at position 2 is sterically crowded by two ortho-substituents: Chlorine (at C1) and Fluorine (at C3).

-

Steric Inhibition: The nitro group is likely twisted out of the aromatic plane, reducing resonance stabilization and making it harder to reduce than a typical nitrobenzene.

-

Chemoselectivity Risk: To overcome this steric barrier, you naturally want to increase energy (T/P). However, the C1-Chlorine bond is highly susceptible to hydrogenolysis (dehalogenation) under the very conditions needed to force the nitro reduction.

The Goal: Reduce the Nitro group (

Part 1: Operational Dashboard (Quick Reference)

If you are starting a new run, align your parameters with this baseline before troubleshooting.

| Parameter | Recommended Range | Critical Notes |

| Catalyst | 5% Pt/C (Sulfided) | Mandatory. Unpoisoned Pd/C or Raney Ni will strip the chlorine immediately. |

| Temperature | 60°C – 80°C | < 60°C: Reaction stalls (steric hindrance). > 90°C: High risk of dehalogenation. |

| Pressure | 10 – 20 bar (150-300 psi) | Higher pressure is needed to force H2 onto the sterically hindered nitro group. |

| Solvent | Methanol or THF | Avoid acidic solvents unless specifically buffering; acids can sometimes accelerate dehalogenation on certain metals. |

| Promoters | Vanadium (Optional) | If hydroxylamine accumulation occurs, V-promoters help drive the final reduction step. |

Part 2: Troubleshooting Guides

Issue A: "I am losing the Chlorine atom (Dehalogenation)."

Diagnosis: You are observing the formation of 3-fluoro-5-methylaniline (mass -34 from target). This is the most common failure mode. The C-Cl bond energy is lower than C-F, making it the weak link.

Root Cause Analysis:

-

Catalyst is too active: Standard Pd/C or fresh Raney Ni are "dehalogenation machines."

-

Hydrogen Starvation: Paradoxically, low H2 availability at the surface can favor radical dehalogenation mechanisms over concerted reduction.

-

Over-Temperature: Reaction heat drove the internal temperature above the stability threshold of the C-Cl bond.

Corrective Actions:

-

Switch to Sulfided Pt/C: This is the industry standard. The sulfur acts as a selective poison, occupying the high-energy terrace sites on the platinum crystallites responsible for C-Cl cleavage, while leaving the sites for

reduction active [1]. -

Add Inhibitors: If you cannot source sulfided catalyst, add Morpholine (0.5 eq) or Thiourea (trace) to the reaction mixture. These adsorb to the metal surface and inhibit dehalogenation.

-

Pressure/Temp Balance: Lower Temperature to 50°C and increase Pressure to 20 bar. High pressure favors the saturation of the nitro group over the hydrogenolysis of the halide [2].

Issue B: "The reaction stalls at the Hydroxylamine intermediate."

Diagnosis: LC-MS shows a peak with Mass = Target + 16 (M+16). This is the N-arylhydroxylamine intermediate. It is not converting to the amine.

Root Cause Analysis:

-

The "Ortho-Sandwich" Effect: The bulky Cl and F atoms physically block the hydroxylamine (

) from laying flat on the catalyst surface, which is required for the final dehydration/reduction step. -

Catalyst Poisoning: The hydroxylamine itself can act as a poison, adhering strongly to the catalyst.

Corrective Actions:

-

Vanadium Promotion: Add a trace of Vanadium (e.g.,

) or use a Pt-V/C catalyst. Vanadium acts as an oxophilic Lewis acid, activating the oxygen in the -

Bump the Temperature (Carefully): Increase temperature by 5°C increments. The reduction of hydroxylamine to amine has a higher activation energy than Nitro to Hydroxylamine.

-

Verify Agitation: Ensure you are not mass-transfer limited. The H2 must dissolve and reach the catalyst surface rapidly.

Part 3: The Logic of Selectivity (Visualization)

The following diagram maps the kinetic competition occurring in your reactor. You must stay on the green path.

Caption: Kinetic pathway showing the critical bottleneck at the Hydroxylamine stage due to ortho-steric hindrance and the competing dehalogenation risk.

Part 4: Validated Experimental Protocol

Protocol ID: EXP-Red-OrthoHalo-04 Objective: Selective reduction of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene.

Materials:

-

Substrate: 10.0 g (52.7 mmol)

-

Catalyst: 5% Pt/C (Sulfided, commercially available as "S-type" or "poisoned"). Load at 1.0 wt% relative to substrate (dry basis).

-

Solvent: Methanol (100 mL) – 10V.

-

Additive:

(1 mol%) only if hydroxylamine stalling is observed in previous runs.

Step-by-Step Procedure:

-

Inerting: Charge substrate, catalyst, and solvent into the autoclave. Seal and purge with Nitrogen (

bar) to remove Oxygen. Safety: Oxygen + Methanol + Pt = Fire. -

H2 Introduction: Purge with Hydrogen (

bar). -

Pressurization: Charge Hydrogen to 15 bar (220 psi) .

-

Ramp: Heat to 65°C while stirring at >800 RPM (Gas-liquid mass transfer is critical).

-

Monitoring: Monitor H2 uptake.

-

Expected: Rapid uptake for the first 50%, followed by a slower "tail" (reduction of hydroxylamine).

-

Stop Condition: When H2 uptake flatlines. Do not "cook" the reaction after uptake stops.

-

-

Workup: Cool to 25°C. Vent H2. Purge with N2.[1] Filter catalyst over Celite (Keep wet! Dry catalyst is pyrophoric).

-

Analysis: Check HPLC/GC.

-

If De-Cl > 2%: Lower Temp to 55°C next run.

-

If Hydroxylamine > 5%: Increase Pressure to 20 bar next run.

-

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Pd/C if I lower the temperature to 20°C? A: Highly risky. Palladium has a very low activation energy for oxidative addition into Ar-Cl bonds. Even at room temperature, you will likely see 5-10% dechlorination. If you must use Pd, you need to poison it heavily with Lead (Lindlar catalyst) or use specific modifiers like ethylenediamine, but Pt (sulfided) is far superior for this specific molecule [4].

Q2: Why does the pressure matter so much? Can't I just wait longer at low pressure? A: No. The "Ortho-Sandwich" (Cl-NO2-F) creates a steric wall. Low pressure results in low surface coverage of Hydrogen. If the surface is hydrogen-starved, the residence time of the intermediate increases, giving it more time to undergo side reactions (dehalogenation or condensation to azo-dimers). High pressure forces the kinetics toward the desired amine [2].

Q3: My reaction is exothermic. Should I worry? A: Yes. An exotherm spike is the #1 cause of dehalogenation. The local temperature on the catalyst surface can be 10-20°C higher than your bulk solvent. Use a programmed temperature ramp (e.g., 1°C/min) to control the heat release during the initial rapid reduction phase.

References

-

Lange, P. M., et al. "Selective Hydrogenation of Halonitrobenzenes to Haloanilines." Organic Process Research & Development, vol. 16, no. 2, 2012, pp. 280-296.[2]

- Cerveny, L., & Paseka, I. "Hydrogenation of Chloronitrobenzenes: Kinetics and Catalyst Selectivity.

-

Baumeister, P., et al. "Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters."[3] Catalysis Letters, vol. 47, 1997, pp. 115-121.

-

Tafesh, A. M., & Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines." Chemical Reviews, vol. 96, no. 6, 1996, pp. 2035-2052.

Sources

Validation & Comparative

IR spectroscopy peaks for identifying 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

An In-Depth Guide to the Infrared Spectroscopic Identification of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

This guide provides a comprehensive analysis of the key infrared (IR) spectroscopic features for the unambiguous identification of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list to offer a comparative framework, grounded in the principles of vibrational spectroscopy. We will explore the theoretical basis for the expected absorption bands, present a detailed experimental protocol for sample analysis, and provide a logical workflow for differentiating the target molecule from structurally similar compounds.

Part 1: The Vibrational Fingerprint: Theoretical Underpinnings

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational modes, such as the stretching and bending of its covalent bonds.[2] The resulting IR spectrum is a unique fingerprint of the molecule's structure.

For a polysubstituted aromatic compound like 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene, the spectrum is a composite of vibrations from the aromatic ring and its various substituents (NO₂, Cl, F, CH₃). The positions of these absorption bands are influenced by the electronic effects (induction and resonance) of the substituents, making IR spectroscopy a sensitive tool for structural elucidation.

Key Vibrational Modes for 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene:

-

Nitro (NO₂) Group Vibrations: The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its highly polar N-O bonds.[3] This polarity results in two strong and characteristic stretching vibrations: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[3][4][5] For nitro groups attached to an aromatic ring, these bands are typically observed in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[6]

-

Aromatic Ring Vibrations: The benzene ring itself gives rise to several characteristic absorptions.

-

C-H Stretching: The stretching of C-H bonds on the aromatic ring occurs at frequencies just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[2][7][8] This allows them to be distinguished from the C-H stretching of aliphatic groups, which appear just below 3000 cm⁻¹.[2][9]

-

C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring produces a series of bands, often of variable intensity, in the 1620-1400 cm⁻¹ region.[8][10] Two of the most prominent bands are usually found near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[7][11]

-